1-Tert-butyl-2-ethyl-4-iodobenzene
Description
Strategic Role in Carbon-Carbon and Carbon-Heteroatom Bond Formation
The primary significance of aryl iodides lies in their ability to participate in a wide array of cross-coupling reactions. These reactions are fundamental to the construction of complex molecular frameworks from simpler precursors. The carbon-iodine bond can be readily activated by transition metal catalysts, such as those based on palladium and copper, to form new carbon-carbon (C-C) and carbon-heteroatom (C-X, where X can be nitrogen, oxygen, sulfur, etc.) bonds. fiveable.mechemistry.coachacs.org
Key examples of such transformations include:
Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form biaryl compounds. nih.gov
Sonogashira Coupling: Coupling with terminal alkynes to produce aryl alkynes. nih.govchemistry.coach
Heck Reaction: Formation of substituted alkenes from aryl iodides and alkenes. chemistry.coach
Buchwald-Hartwig Amination: Synthesis of arylamines from aryl iodides and amines.
Ullmann Condensation: Copper-catalyzed formation of diaryl ethers. nih.gov
These reactions are indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Furthermore, aryl iodides are precursors to organolithium and Grignard reagents through metal-halogen exchange, further expanding their synthetic utility. nih.gov They are also used in the synthesis of hypervalent iodine compounds, which are valuable oxidizing agents. nih.gov
Evolution of Iodinated Arenes in Complex Molecule Synthesis
The use of iodinated arenes has evolved significantly over the past few decades. Initially, their application was often limited by the harsh reaction conditions required. However, the development of sophisticated transition-metal catalysts has revolutionized their use, allowing for reactions to be carried out under milder conditions with greater functional group tolerance. acs.orgnih.gov Modern methods, including photo-induced and metal-free reactions, are continually being developed to enhance the efficiency and sustainability of processes involving aryl iodides. nih.govacs.org These advancements have solidified the position of aryl iodides as indispensable tools in the synthesis of increasingly complex and biologically active molecules. rsc.orgresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H17I |
|---|---|
Molecular Weight |
288.17 g/mol |
IUPAC Name |
1-tert-butyl-2-ethyl-4-iodobenzene |
InChI |
InChI=1S/C12H17I/c1-5-9-8-10(13)6-7-11(9)12(2,3)4/h6-8H,5H2,1-4H3 |
InChI Key |
ALZQDSWOPBBAEA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)C(C)(C)C |
Origin of Product |
United States |
Reactivity and Mechanistic Investigations of 1 Tert Butyl 2 Ethyl 4 Iodobenzene
Cross-Coupling Reactions and Derivative Synthesis
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For 1-tert-butyl-2-ethyl-4-iodobenzene (B6161990), the iodine atom serves as a reactive handle for such transformations, enabling the synthesis of a wide array of derivatives.
Palladium-Catalyzed Coupling Reactions
Palladium catalysis is a cornerstone of modern organic synthesis, and aryl iodides are highly reactive partners in these transformations. The C-I bond in this compound is susceptible to oxidative addition to a Pd(0) center, initiating the catalytic cycle for various coupling reactions.
The Suzuki-Miyaura coupling, a versatile method for forming C-C bonds, involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org For this compound, this reaction would enable the introduction of a variety of aryl, vinyl, or alkyl groups at the 4-position.
A general scheme for the Suzuki-Miyaura coupling of this compound is as follows:
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | nih.govbeilstein-journals.org |
| Ligand | JohnPhos, PPh₃ | nih.gov |
| Base | K₂CO₃, CsF, NaOH | nih.govbeilstein-journals.org |
| Solvent | DMF, THF/H₂O | nih.govbeilstein-journals.org |
| Boron Reagent | Arylboronic acid, Potassium trifluoroborate | libretexts.orgnih.gov |
The reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org The specific conditions, such as the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields of the desired biaryl product. nih.govbeilstein-journals.org
The Stille coupling utilizes organotin reagents for the formation of C-C bonds and is known for its tolerance of a wide range of functional groups. wikipedia.orglibretexts.org The reaction of this compound with an organostannane in the presence of a palladium catalyst would provide access to substituted benzene (B151609) derivatives.
A general representation of the Stille coupling is:
Table 2: Typical Conditions for Stille Coupling of Aryl Iodides
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | harvard.eduresearchgate.net |
| Ligand | PPh₃, AsPh₃ | harvard.edu |
| Additive | CuI | harvard.edu |
| Solvent | DMF, Toluene | harvard.eduresearchgate.net |
| Tin Reagent | Aryl-, Alkenyl-, or Alkynylstannane | wikipedia.orgrsc.org |
The mechanism of the Stille reaction involves an oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by transmetalation with the organotin reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org
The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. youtube.com In the case of this compound, this reaction would allow for the introduction of a substituted vinyl group at the 4-position.
The general Heck reaction is depicted as:
Table 3: Common Conditions for the Heck Reaction with Aryl Iodides
| Parameter | Condition | Reference |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂ | nih.gov |
| Ligand | PPh₃, P(o-tolyl)₃ | nih.gov |
| Base | Et₃N, K₂CO₃ | nih.gov |
| Solvent | DMF, Acetonitrile | nih.gov |
| Alkene | Styrene, Acrylates | youtube.com |
The Heck reaction typically proceeds through a cycle of oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst.
The efficiency and regioselectivity of palladium-catalyzed cross-coupling reactions are significantly influenced by the electronic and steric properties of the substituents on the aryl halide. In this compound, the bulky tert-butyl group at the ortho position can exert considerable steric hindrance.
This steric bulk can impact the rate of oxidative addition to the palladium catalyst. beilstein-journals.org While bulky groups can sometimes hinder the reaction, they can also promote reductive elimination, the final step in many cross-coupling catalytic cycles. The electron-donating nature of both the tert-butyl and ethyl groups increases the electron density on the benzene ring, which can facilitate the oxidative addition step. However, extreme steric hindrance from the ortho-tert-butyl group might necessitate the use of specialized bulky phosphine (B1218219) ligands to promote efficient coupling. beilstein-journals.org
Nickel-Catalyzed Reactions
Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. chemrxiv.org They are particularly effective in coupling reactions involving unactivated alkyl halides and can exhibit different reactivity patterns compared to palladium. nih.gov
For this compound, nickel catalysis could be employed for various transformations, including the coupling with Grignard reagents (Kumada coupling) or organozinc reagents (Negishi coupling). nih.gov The use of nickel catalysts can be particularly advantageous for forming C(sp³)–C(sp²) bonds.
Table 4: Potential Conditions for Nickel-Catalyzed Cross-Coupling
| Parameter | Condition | Reference |
| Nickel Catalyst | NiCl₂(dppp), Ni(acac)₂ | nih.gov |
| Ligand | dppp, NHC ligands | nih.gov |
| Coupling Partner | Grignard reagents, Organozinc reagents | nih.gov |
| Solvent | THF, Dioxane | nih.gov |
The mechanism of nickel-catalyzed reactions can involve Ni(0)/Ni(II) or Ni(I)/Ni(III) catalytic cycles, often proceeding through radical intermediates, especially in the case of alkyl couplings. nih.gov The presence of the bulky substituents on the benzene ring of this compound would likely play a significant role in the outcome of these reactions as well. researchgate.net
Mechanistic Studies of Ni(I)-Mediated Oxidative Addition to Aryl Iodides
The oxidative addition of aryl halides to low-valent nickel complexes is a fundamental step in many nickel-catalyzed cross-coupling reactions. nih.govucla.edu While Ni(0) has been traditionally implicated, Ni(I) species have emerged as key intermediates in modern catalytic systems. nih.gov The mechanism of oxidative addition of aryl iodides to Ni(I) complexes, particularly those supported by bipyridine and phenanthroline ligands, has been a subject of intense study to understand the intricacies of these transformations. ucla.edu
Detailed mechanistic investigations using electroanalytical techniques and statistical modeling have provided significant insights into the oxidative addition process. nih.govescholarship.org These studies have allowed for the rapid measurement of oxidative addition rates for a wide array of aryl iodide substrates with various catalytically relevant Ni(I) complexes. nih.gov The data from over 200 experimental rate measurements have been instrumental in identifying the key electronic and steric factors that govern the rate of this crucial reaction step. nih.gov
The general process involves the reaction of a Ni(I) complex with an aryl iodide, leading to the formation of a Ni(III)-aryl intermediate. ucla.eduosti.gov This step is considered a two-electron oxidative addition at a single nickel center. osti.gov The mechanism can proceed through either a concerted pathway or a halogen-atom abstraction followed by a rapid radical rebound within the solvent cage. ucla.eduosti.gov For bipyridine-ligated Ni(I) complexes, the reaction is consistent with an initial Ni(I) to Ni(III) oxidative addition. ucla.eduosti.gov
The stability and reactivity of the Ni(I) species are highly dependent on the supporting ligands. osti.gov For instance, monomeric Ni(I)-bipyridine complexes have been shown to be highly reactive towards aryl halides, whereas their dimeric counterparts can be unreactive. princeton.edu The nature of the ligand can dramatically influence the speciation and, consequently, the reactivity of the Ni(I) complex in oxidative addition reactions. osti.gov
Influence of Substituents on Oxidative Addition Rates
The rate of oxidative addition of aryl iodides to Ni(I) centers is significantly influenced by the electronic and steric properties of both the aryl iodide substrate and the ligands supporting the nickel complex. nih.govucla.edu
Electronic Effects:
Aryl Iodide Substituents: Electron-withdrawing groups on the aryl iodide generally accelerate the rate of oxidative addition to Ni(I) complexes. princeton.edu This is consistent with a transition state where negative charge builds up on the aromatic ring. nih.gov A Hammett analysis for the oxidative addition of various para-substituted iodobenzenes to a Ni(I) complex showed a positive correlation with the electron-withdrawing ability of the substituent. princeton.edu
Ligand Substituents: Conversely, electron-rich ligands on the Ni(I) center tend to increase the rate of oxidative addition. nih.govucla.edu More electron-donating ligands enhance the electron density at the nickel center, facilitating its attack on the electrophilic aryl iodide. libretexts.org
Steric Effects:
Aryl Iodide Substituents: Steric hindrance on the aryl iodide, particularly at the ortho position, can significantly retard the rate of oxidative addition. The bulky tert-butyl and ethyl groups in this compound would be expected to decrease the reaction rate compared to less substituted iodobenzenes.
Ligand Substituents: Sterically demanding ligands on the nickel complex can also inhibit oxidative addition. ucla.edu The size of the ligands can control access to the metal center, thereby influencing the reaction rate. nih.gov
The following table summarizes the general trends observed for the influence of substituents on the rate of oxidative addition to Ni(I) complexes:
| Factor | Effect on Oxidative Addition Rate | Rationale |
| Aryl Iodide | ||
| Electron-withdrawing groups | Increase | Stabilizes negative charge buildup in the transition state. nih.gov |
| Electron-donating groups | Decrease | Destabilizes negative charge buildup in the transition state. |
| Steric bulk (ortho-substituents) | Decrease | Hinders approach of the Ni(I) complex to the C-I bond. |
| Ligand | ||
| Electron-donating groups | Increase | Increases electron density at the Ni center, enhancing its nucleophilicity. libretexts.org |
| Electron-withdrawing groups | Decrease | Decreases electron density at the Ni center, reducing its nucleophilicity. |
| Steric bulk | Decrease | Blocks access to the Ni center for the aryl iodide. nih.gov |
Other Metal-Catalyzed Transformations (e.g., Sonogashira)
Beyond nickel-catalyzed reactions, this compound can participate in other important metal-catalyzed transformations, with the Sonogashira coupling being a prime example. The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, in the presence of a base. wikipedia.orgorganic-chemistry.org
The reactivity of the aryl halide in the Sonogashira coupling follows the general trend for oxidative addition, with iodides being more reactive than bromides, and chlorides being the least reactive. wikipedia.org Therefore, the iodine atom in this compound makes it a suitable substrate for this transformation. The reaction would involve the oxidative addition of the C-I bond to the Pd(0) catalyst as the initial step in the catalytic cycle. researchgate.net
The bulky tert-butyl and ethyl groups on the benzene ring could influence the reaction rate and yield. While these steric hindrances might slow down the oxidative addition step, the reaction is generally robust and can tolerate a wide range of functional groups and substitution patterns on the aryl halide. wikipedia.org
A typical Sonogashira coupling involving this compound would proceed as follows:
This compound + Terminal Alkyne --(Pd catalyst, Cu(I) co-catalyst, Base)--> 1-tert-butyl-2-ethyl-4-(alkynyl)benzene
This reaction provides a powerful method for the synthesis of substituted alkynylarenes, which are valuable intermediates in organic synthesis, finding applications in pharmaceuticals, natural products, and materials science. wikipedia.org
Nucleophilic Substitution and Aromatic Functionalization
Directed Nucleophilic Aromatic Substitution (DNAS) Strategies
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org Traditionally, SNAr reactions require the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. wikipedia.orgmasterorganicchemistry.com However, recent advancements have led to the development of directed nucleophilic aromatic substitution (dSNAr) strategies that can overcome this limitation.
In the context of a molecule like this compound, which lacks strong conventional activating groups, dSNAr strategies could potentially be employed. These strategies often utilize a directing group on the substrate that can coordinate to a reagent or catalyst, bringing the nucleophile into close proximity to the substitution site. For instance, ortho-iodobenzamides have been shown to undergo ortho-specific amination in the presence of pyridine, without the need for a strong electron-withdrawing group on the arene. rsc.org While this compound does not possess a directing group itself, synthetic modifications to introduce such a group could enable targeted functionalization.
Site-Selective Functionalization Governed by Steric and Electronic Factors
The functionalization of substituted benzenes like this compound is heavily influenced by the interplay of steric and electronic factors. wisc.edunih.gov These factors dictate the regioselectivity of various reactions, including both electrophilic and nucleophilic substitutions.
Steric Factors: The bulky tert-butyl group exerts a significant steric hindrance, which can direct incoming reagents to less hindered positions. nih.govmasterorganicchemistry.com In electrophilic aromatic substitution, for example, attack at the positions ortho to the large tert-butyl group would be disfavored. The ethyl group also contributes to the steric profile of the molecule, albeit to a lesser extent.
Electronic Factors: The tert-butyl and ethyl groups are both alkyl groups and therefore act as weak electron-donating groups through an inductive effect. This slightly activates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions relative to themselves. The iodine atom is an electron-withdrawing group via induction but an ortho, para-director due to resonance.
In the case of this compound, the positions on the ring have distinct electronic and steric environments. The C5 position (meta to the iodine and flanked by the ethyl group) and the C3 position (ortho to the iodine and flanked by the ethyl group) would be the most likely sites for further functionalization, depending on the nature of the reaction. For instance, in a nucleophilic aromatic substitution scenario where the iodine is the leaving group, the rate would be influenced by the electronic nature of the substituents. nih.gov The electron-donating alkyl groups would generally disfavor a classical SNAr reaction.
Recent advances in C-H functionalization reactions have demonstrated the possibility of achieving high site-selectivity even in the absence of strong directing groups, by fine-tuning the steric and electronic properties of the catalyst. wisc.edu Such strategies could potentially be applied to selectively functionalize one of the C-H bonds of this compound.
Hypervalent Iodine Chemistry Involving Substituted Iodobenzenes
Substituted iodobenzenes, such as this compound, can serve as precursors for the synthesis of hypervalent iodine compounds. wikipedia.org These reagents, where the iodine atom exists in a formal oxidation state higher than +1, are valuable and environmentally benign oxidizing agents in organic synthesis. princeton.edunih.gov
The synthesis of hypervalent iodine(III) and iodine(V) reagents typically involves the oxidation of the corresponding iodoarene. wikipedia.orgnih.gov For example, iodobenzene (B50100) can be oxidized to (diacetoxyiodo)benzene (B116549) (a λ³-iodane) or iodylbenzene (a λ⁵-iodane). wikipedia.org The substituents on the aromatic ring can influence the stability and reactivity of the resulting hypervalent iodine compound. researchgate.net
For this compound, oxidation would lead to the formation of the corresponding hypervalent iodine species. For instance, reaction with peracetic acid could yield 1-tert-butyl-2-ethyl-4-(diacetoxyiodo)benzene. These hypervalent iodine reagents can then be used in a variety of oxidative transformations. princeton.eduacs.org
A key feature of hypervalent iodine chemistry is the excellent leaving group ability of the iodonio group. princeton.edu This property is exploited in reactions where the hypervalent iodine reagent acts as an electrophile or an oxidant. For example, diaryliodonium salts, which can be prepared from iodoarenes, are effective arylating agents. wikipedia.org
The presence of the bulky tert-butyl and ethyl groups in this compound could sterically influence the reactivity of its derived hypervalent iodine reagents. This steric hindrance could be harnessed to achieve selectivity in certain transformations.
The general scheme for the preparation of a hypervalent iodine(III) reagent from this compound is as follows:
This compound + Oxidizing Agent --> 1-tert-butyl-2-ethyl-4-iodosylbenzene or 1-tert-butyl-2-ethyl-4-(diacetoxyiodo)benzene
These resulting hypervalent iodine compounds can then be used for various synthetic applications, such as the oxidation of alcohols and sulfides, or for the transfer of functional groups. organic-chemistry.org
Role of Iodine in Oxidative Transformations and Cyclizations
The iodine atom in aryl iodides like this compound is a versatile functional group capable of participating in a variety of oxidative transformations and cyclizations. In the presence of a suitable oxidant, the iodine(I) center can be oxidized to a hypervalent iodine(III) or iodine(V) species. tcichemicals.com These hypervalent iodine reagents are known to mediate a wide range of synthetic transformations due to their good leaving group ability and oxidizing power. tcichemicals.com
For instance, systems employing oxidants like tert-butyl hydroperoxide (TBHP) in the presence of an iodide source can generate reactive intermediates that facilitate cyclization reactions. While not specifically documented for this compound, similar aryl iodides can be catalytically converted into hypervalent iodine species that drive intramolecular ring-forming reactions. researchgate.net The steric hindrance from the tert-butyl and ethyl groups in this compound would likely influence the regioselectivity and efficiency of such cyclizations.
Hypervalent iodine reagents, which can be formed in situ from aryl iodides, are instrumental in oxidative cyclizations of various substrates. For example, (diacetoxyiodo)benzene, a common hypervalent iodine(III) reagent, is used to effect the cyclization of acrylamide (B121943) N-carbamates to form oxazolidine-2,4-diones. tcichemicals.com It is plausible that this compound could be a precursor to a similar, albeit more sterically demanding, hypervalent iodine reagent.
Mechanistic Pathways of Hypervalent Iodine-Mediated Reactions
Hypervalent iodine compounds are characterized by the presence of a linear three-center, four-electron (3c-4e) bond, which accounts for their reactivity. tcichemicals.com The ligands in the apical positions of these species are weakly bound and can be readily displaced or participate in reductive elimination. tcichemicals.com
In reactions mediated by hypervalent iodine species derived from aryl iodides, the mechanism often involves ligand exchange followed by reductive elimination. For example, in the α-oxytosylation of ketones, a catalytic amount of an iodoarene can be oxidized in situ to a hypervalent iodine(III) species, which then delivers the tosyloxy group to the enolate of the ketone. organic-chemistry.org A related compound, 4-tert-butyl-1-iodobenzene, has been shown to be effective in such reactions, where it is converted to the active catalytic species 4-tert-butyl-1-[(hydroxy)(tosyloxy)iodo]benzene. organic-chemistry.org It is reasonable to expect that this compound could participate in similar catalytic cycles, with the reaction kinetics and substrate scope being influenced by the ortho-ethyl group.
The general mechanism for many hypervalent iodine-mediated oxidations involves the initial formation of the hypervalent iodine species, followed by reaction with a nucleophile to form an intermediate that subsequently undergoes reductive elimination to furnish the product and regenerate the starting iodoarene. scripps.edu The electronic and steric properties of the aryl group attached to the iodine play a crucial role in the reactivity of the hypervalent iodine reagent. organic-chemistry.org
Organometallic Intermediates and Their Transformations
Aryl iodides are common precursors for the formation of organometallic reagents, which are central to many carbon-carbon and carbon-heteroatom bond-forming reactions.
Formation and Reactivity of Organozinc Intermediates
Organozinc reagents, known for their high functional group tolerance and moderate reactivity, can be prepared from aryl iodides. uni-muenchen.de The direct insertion of zinc metal into the carbon-iodine bond of an aryl iodide is a common method for their synthesis. sigmaaldrich.com Although the preparation of an organozinc reagent from this compound has not been specifically described, it is anticipated that it would react with activated zinc (e.g., Rieke zinc) to form the corresponding arylzinc iodide intermediate.
These organozinc reagents are valuable in cross-coupling reactions, such as the Negishi coupling, where they are coupled with various electrophiles in the presence of a palladium or nickel catalyst. uni-muenchen.de The bulky nature of the 1-tert-butyl-2-ethylphenylzinc iodide would likely impact the efficiency of the transmetalation step in the catalytic cycle.
The general utility of organozinc reagents is broad, encompassing additions to carbonyls, conjugate additions, and electrophilic aminations. sigmaaldrich.com The reactivity of the organozinc intermediate derived from this compound would be modulated by the electron-donating nature of the alkyl substituents on the aromatic ring.
Advanced Characterization of Surface and Solution-Phase Organometallic Species
The characterization of organometallic species is crucial for understanding their structure and reactivity. While no specific studies on organometallic complexes of this compound are available, general techniques would be applicable. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is a primary tool for elucidating the structure of these species in solution. For instance, the formation of an arylzinc reagent would lead to characteristic shifts in the aromatic proton and carbon signals compared to the starting aryl iodide.
For solid-state and surface-adsorbed species, techniques such as X-ray Photoelectron Spectroscopy (XPS) and Scanning Tunneling Microscopy (STM) can provide information on the elemental composition and surface morphology. The characterization of related organozinc reagents has been extensively performed, providing a framework for the potential analysis of species derived from this compound. amazonaws.comuni-muenchen.de
Halogen Bonding Interactions in Highly Substituted Iodobenzenes
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org This interaction has gained significant attention in supramolecular chemistry and materials science.
Understanding the σ-Hole and Anisotropy of Iodine in Intermolecular Interactions
The basis of halogen bonding lies in the anisotropic distribution of electron density around the covalently bonded halogen atom. acs.org This creates a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the covalent bond. acs.org The iodine atom, being large and polarizable, exhibits a prominent σ-hole, making it a strong halogen bond donor.
In a molecule like this compound, the iodine atom would possess a significant σ-hole, capable of forming halogen bonds with Lewis bases. The strength of this interaction would be influenced by the electron-donating alkyl groups on the benzene ring, which could modulate the magnitude of the positive potential of the σ-hole. The steric bulk of the tert-butyl and ethyl groups would also play a role in the directionality and accessibility of the iodine for halogen bonding.
Computational studies on similar iodobenzenes have quantified the electrostatic potential and demonstrated the importance of the σ-hole in directing intermolecular interactions. These studies provide a basis for understanding how this compound might behave in condensed phases and in the presence of halogen bond acceptors.
Influence of Alkyl Substituents on Halogen Bond Donor Strength
The capacity of the iodine atom in this compound to act as a halogen bond donor is dictated by the magnitude of its σ-hole. The σ-hole is a region of positive electrostatic potential on the outermost portion of the halogen atom, arising from the anisotropic distribution of electron density. chemistryviews.org The strength of the subsequent non-covalent interaction with a Lewis base (halogen bond acceptor) is directly related to the electrophilicity of this σ-hole. acs.orgresearchgate.net
The substituents on the aromatic ring play a crucial role in modulating this property. researchgate.net Alkyl groups, such as the tert-butyl and ethyl groups present in this molecule, are generally considered electron-donating groups (EDGs) through an inductive effect. This electron donation increases the electron density on the benzene ring and, consequently, on the attached iodine atom. An increase in electron density on the iodine atom diminishes the positive potential of the σ-hole, thereby weakening its ability to act as a halogen bond donor. chemistryviews.org
Quantum chemical calculations on various substituted iodobenzenes have consistently shown that electron-donating groups like methyl (CH₃) and amino (NH₂) weaken the halogen bond, whereas electron-withdrawing groups (EWGs) like nitro (NO₂) and cyano (CN) strengthen it. chemistryviews.orgresearchgate.net For instance, studies comparing the interaction energies of iodobenzene derivatives with ammonia (B1221849) (NH₃) show a clear trend where EDGs reduce the bond strength. chemistryviews.org
The position of the substituent is also critical. The effect is generally most pronounced when the substituent is in the ortho or para position relative to the iodine atom. chemistryviews.org In this compound, the electron-donating tert-butyl group is in the para position, which would significantly weaken the σ-hole. The ethyl group is in the meta position relative to the iodine, and its electron-donating influence would be less pronounced compared to an ortho or para substituent but still contributory to weakening the XB donor strength. acs.orgresearchgate.net
Furthermore, steric hindrance from the bulky tert-butyl and ortho-ethyl groups could influence the approach of a halogen bond acceptor to the iodine atom, although the primary interaction site is along the C-I bond axis, which may mitigate direct steric clashes depending on the size of the acceptor molecule.
| Substituent (R) in R-C₆H₄-I | Position | Character | Calculated Interaction Energy (kcal/mol) |
|---|---|---|---|
| -NO₂ | para | Strongly Electron-Withdrawing | ~5.1 |
| -CN | para | Electron-Withdrawing | ~4.7 |
| -H | - | Reference (Iodobenzene) | ~4.1 |
| -CH₃ | para | Electron-Donating | ~3.8 |
| -NH₂ | para | Strongly Electron-Donating | ~3.5 |
Data is illustrative, based on trends reported in computational studies on substituted iodobenzenes. chemistryviews.org
Spectroscopic Probing of Halogen Bonding in Solution and Solid State
The formation of halogen bonds involving this compound can be experimentally verified and characterized using several spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, ¹³C NMR spectroscopy is a powerful tool for detecting halogen bonding. nih.gov Upon interaction with a halogen bond acceptor (e.g., pyridine, halide anions), the electron density around the iodine atom increases. This change leads to a lengthening of the C-I bond and a corresponding downfield shift (increase in ppm) of the ¹³C NMR signal for the carbon atom directly bonded to the iodine (C-ipso). nih.gov Titration experiments, where an XB acceptor is incrementally added to a solution of the XB donor, can be used to quantify the strength of the interaction by monitoring the change in the chemical shift of C-ipso. nih.govresearchgate.net For instance, studies on various substituted iodobenzenes have shown that stronger halogen bond donors exhibit a more significant change in the C-ipso chemical shift upon addition of an acceptor like tetra(n-butyl)ammonium chloride (TBAC). nih.gov While direct NMR data for this compound is not available, the principles suggest that its interaction would result in a measurable, albeit potentially small, downfield shift of its C4 carbon signal. However, some studies note that the absence of a chemical shift does not definitively rule out halogen bonding, as other electronic effects can sometimes compensate for the change. acs.org
Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy can probe changes in the vibrational modes of the molecule upon halogen bond formation. rsc.org The C-I stretching frequency is particularly sensitive to this interaction. For stronger halogen bonds, a red shift (decrease in frequency) of the C-I stretching vibration is typically observed, indicating a weakening and lengthening of the covalent C-I bond. mdpi.com Conversely, very weak halogen bonds can sometimes lead to a blue shift (increase in frequency). mdpi.com Raman spectroscopy has been effectively used to study halogen-bonded complexes of fluorinated iodoalkanes with azabenzenes, demonstrating shifts in the vibrational frequencies of both the donor and acceptor molecules upon complexation. rsc.org
X-ray Crystallography: In the solid state, single-crystal X-ray diffraction provides unambiguous proof and precise geometric details of halogen bonding. manchester.ac.uk This technique allows for the direct measurement of the I···A distance (where A is the acceptor atom) and the C-I···A angle. A hallmark of halogen bonding is a highly directional interaction, with the C-I···A angle being close to 180°. rsc.orgmanchester.ac.uk Furthermore, the measured I···A distance is typically shorter than the sum of the van der Waals radii of the iodine and acceptor atoms, providing clear evidence of an attractive interaction. acs.org Analysis of crystal structures also reveals elongation of the covalent C–I bond upon complex formation. nih.gov For a compound like this compound, co-crystallization with a suitable halogen bond acceptor (e.g., pyridine, 1,4-diazabicyclo[2.2.2]octane (DABCO)) would be expected to yield a crystal structure clearly showing these characteristic geometric features. manchester.ac.uk
| Technique | Parameter Measured | Observation upon XB Formation | Reference |
|---|---|---|---|
| ¹³C NMR | Chemical Shift of C-ipso (δ) | Downfield shift (increase in ppm) | nih.govresearchgate.net |
| Raman/IR Spectroscopy | C-I Stretching Frequency (ν) | Red shift (decrease in cm⁻¹) for moderate to strong bonds | mdpi.com |
| X-ray Crystallography | I···Acceptor Distance | Shorter than sum of van der Waals radii | acs.orgnih.gov |
| X-ray Crystallography | C-I···Acceptor Angle | Approaches 180° | manchester.ac.uk |
Computational Predictions of Halogen Bonding Energetics and Geometries
Computational chemistry provides invaluable insights into the nature, strength, and geometry of halogen bonds where experimental data may be lacking. Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2) are common methods used for these investigations. nih.govacs.orgacs.org
Molecular Electrostatic Potential (MEP) Surface: A primary computational tool is the calculation of the MEP surface. This method visualizes the electrostatic potential on the electron density surface of a molecule, allowing for the identification of electrophilic and nucleophilic regions. For halogen bond donors, the MEP surface clearly shows the positive σ-hole at the tip of the iodine atom. The magnitude of this positive potential (V_s,max) correlates directly with the strength of the halogen bond; a more positive V_s,max indicates a stronger XB donor. acs.org For this compound, calculations would likely predict a less positive V_s,max compared to unsubstituted iodobenzene or iodobenzenes with electron-withdrawing groups, reflecting the electron-donating nature of the alkyl substituents. chemistryviews.org
Interaction Energy Calculations: Quantum chemical calculations can accurately predict the binding or interaction energy of a halogen-bonded complex. nih.govresearchgate.net By optimizing the geometry of the complex between the XB donor (this compound) and an acceptor (e.g., ammonia, pyridine), the stabilization energy of the resulting dimer can be calculated. These calculations can be performed in a vacuum or with a polarizable continuum model (PCM) to simulate solvent effects. nih.gov For complexes involving iodobenzene, interaction energies typically range from 3 to 7 kcal/mol, depending on the substituents and the acceptor. chemistryviews.orgacs.org Given the electron-donating alkyl groups, the interaction energy for this compound would be expected to be at the lower end of this range.
Geometric Predictions: In addition to energetics, computational methods provide optimized geometries for halogen-bonded complexes. These calculations predict key geometric parameters such as the I···A bond length and the C-I···A bond angle, which typically show excellent agreement with experimental data from X-ray crystallography. nih.gov This allows for a detailed understanding of the structure of the complex even before it is synthesized or crystallized. DFT methods, when benchmarked against high-accuracy methods like Coupled Cluster (CCSD(T)), have been shown to reliably predict the geometries and relative strengths of halogen bonds. researchgate.net
| XB Donor | XB Acceptor | Computational Method | Predicted Interaction Energy (kcal/mol) | Predicted I···N Distance (Å) |
|---|---|---|---|---|
| Iodobenzene | Pyridine | MP2/cc-pVTZ | -4.5 to -5.5 | ~2.90 |
| p-Nitroiodobenzene | Pyridine | MP2/cc-pVTZ | -5.5 to -6.5 | ~2.85 |
| Pentafluoroiodobenzene | Pyridine | MP2/cc-pVTZ | ~ -7.0 | ~2.80 |
| p-tert-Butyliodobenzene (Model) | Pyridine | DFT/B3LYP | -3.5 to -4.5 (Estimated) | ~2.95 (Estimated) |
Values are illustrative and collated from trends in published computational studies. chemistryviews.orgnih.gov Precise values depend heavily on the basis set and level of theory used.
Advanced Spectroscopic and Structural Elucidation of 1 Tert Butyl 2 Ethyl 4 Iodobenzene
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
A key feature of 1-tert-butyl-2-ethyl-4-iodobenzene (B6161990) is the presence of an iodine atom, which can participate in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a Lewis base. nih.gov The iodine atom in an iodo-aromatic compound possesses a region of positive electrostatic potential, known as a σ-hole, opposite to the C-I covalent bond, which can interact with electron-rich atoms like nitrogen, oxygen, or even other halogens. wiley-vch.de
The strength of the halogen bond can be tuned by the electronic nature of other substituents on the aromatic ring. nih.gov In this compound, the electron-donating tert-butyl and ethyl groups would slightly decrease the electrophilicity of the σ-hole on the iodine compared to iodobenzene (B50100) itself. Nevertheless, halogen bonding would still be a significant directional force in the crystal packing of this compound. It is expected that C-I···I or C-I···π interactions could play a crucial role in the supramolecular assembly. The principles of halogen bonding are widely used in crystal engineering to design and construct novel solid-state architectures. acs.org
In the solid state, molecules adopt a conformation that represents a minimum in the lattice energy. For this compound, the primary conformational degrees of freedom are the torsion angles describing the orientation of the tert-butyl and ethyl groups relative to the plane of the benzene (B151609) ring.
X-ray diffraction analysis would reveal the preferred solid-state conformation. docbrown.info Due to steric hindrance between the ortho-disposed tert-butyl and ethyl groups, it is anticipated that these groups will adopt a conformation that minimizes their steric repulsion. This would likely involve a significant twisting of the ethyl group out of the plane of the benzene ring. Conformational analysis of other ortho-disubstituted benzenes has shown that bulky substituents dictate the torsional angles in the solid state. rsc.org
Hypothetical X-ray Crystallographic Data for this compound
| Parameter | Expected Value |
| C-C (aromatic) bond length | ~1.39 Å |
| C-I bond length | ~2.10 Å |
| C-C (tert-butyl) bond length | ~1.54 Å |
| C-C (ethyl) bond length | ~1.53 Å |
| C-H bond length | ~0.95 - 1.00 Å |
| C-C-C (aromatic) bond angle | ~120° |
| C-C-I bond angle | ~120° |
| Torsion Angle (Cring-Cring-Cethyl-Cmethyl) | Significantly > 0° |
Note: These are idealized values based on typical bond lengths and angles and have not been experimentally determined for this specific compound.
Raman Spectroscopy for Vibrational Fingerprinting and Bond Analysis
Raman spectroscopy is a non-destructive light scattering technique that provides a unique "fingerprint" of a molecule's vibrational modes. miamioh.eduwallonie.be For this compound, the Raman spectrum is characterized by a series of bands corresponding to the specific vibrations of its constituent functional groups and the benzene ring. This technique is highly sensitive to the molecular structure, allowing for detailed bond analysis. miamioh.edulibretexts.org
The analysis of the spectrum allows for the assignment of specific vibrational frequencies to different parts of the molecule. Key vibrational modes for this compound include C-H stretching and bending from the alkyl (tert-butyl and ethyl) groups, the characteristic ring-breathing modes of the substituted benzene core, and the C-I stretching vibration. The positions of the aromatic C-H and C=C vibrations are sensitive to the substitution pattern on the benzene ring. kyoto-u.ac.jpresearchgate.net
The tert-butyl group typically exhibits strong bands related to its C-C stretching and CH₃ deformation modes. Similarly, the ethyl group contributes its own set of C-H and C-C stretching and bending vibrations. kyoto-u.ac.jpchemicalbook.com The carbon-iodine (C-I) bond, being the heaviest single bond in the molecule, gives rise to a characteristic low-frequency stretching mode, which is a key identifier for iodo-aromatic compounds. aps.org
Table 1: Predicted Characteristic Raman Bands for this compound This table is predictive, based on data from analogous compounds such as ethylbenzene (B125841) and other substituted aromatics. kyoto-u.ac.jpresearchgate.net
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) | Description |
| Aromatic C-H Stretch | 3050 - 3100 | Stretching vibrations of the C-H bonds on the benzene ring. |
| Aliphatic C-H Stretch (tert-butyl) | 2900 - 3000 | Asymmetric and symmetric stretching of C-H bonds in the methyl groups of the tert-butyl substituent. |
| Aliphatic C-H Stretch (ethyl) | 2850 - 2980 | Asymmetric and symmetric stretching of C-H bonds in the methyl and methylene (B1212753) groups of the ethyl substituent. |
| Aromatic C=C Ring Stretch | 1580 - 1610, 1450 - 1500 | In-plane stretching vibrations of the carbon-carbon bonds within the benzene ring. |
| Ring Breathing Mode | ~1000 | A symmetric radial expansion and contraction of the benzene ring, characteristic of the substitution pattern. |
| C-C Stretch (tert-butyl) | 750 - 850 | Stretching of the quaternary carbon-methyl carbon bonds. |
| C-I Stretch | 200 - 400 | Stretching vibration of the carbon-iodine bond. |
Mass Spectrometry for Reaction Pathway Intermediates and Complex Identification
Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. uni-saarland.de When this compound is analyzed by electron ionization mass spectrometry (EI-MS), it first forms a molecular ion (M⁺•), which then undergoes fragmentation. The resulting fragmentation pattern is a roadmap to the molecule's structure. libretexts.orgchemguide.co.uk
The fragmentation of this compound is expected to follow predictable pathways based on the stability of the resulting carbocations and radicals. chemguide.co.uk Common fragmentation patterns for alkylbenzenes involve cleavage at the benzylic position or within the alkyl groups. miamioh.edulibretexts.org For this molecule, key fragmentation steps would include:
Loss of a methyl radical (•CH₃): This is a very common fragmentation for tert-butyl groups, leading to a stable tertiary carbocation. The resulting fragment ion [M-15]⁺ would be highly abundant.
Loss of an ethyl radical (•CH₂CH₃): Cleavage of the ethyl group results in a [M-29]⁺ ion.
Loss of the tert-butyl radical (•C(CH₃)₃): This yields a [M-57]⁺ fragment.
Cleavage of the C-I bond: This can result in either the loss of an iodine radical (•I) to form a [M-127]⁺ ion or the formation of an iodine cation [I]⁺ at m/z 127.
Formation of the phenyl cation [C₆H₅]⁺: Loss of all substituents can lead to a fragment at m/z 77. nih.gov
These fragmentation pathways provide unambiguous evidence for the presence and connectivity of the tert-butyl, ethyl, and iodo substituents on the benzene ring.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound The molecular weight of C₁₂H₁₇I is 288.17 g/mol .
| Fragment Ion (m/z) | Lost Neutral Fragment | Description of Fragmentation |
| 288 | - | Molecular Ion [C₁₂H₁₇I]⁺• |
| 273 | •CH₃ | Loss of a methyl radical from the tert-butyl group. |
| 259 | •CH₂CH₃ | Loss of an ethyl radical. |
| 231 | •C(CH₃)₃ | Loss of a tert-butyl radical. |
| 161 | •I | Loss of an iodine radical. |
| 127 | C₁₂H₁₇• | Formation of iodine cation [I]⁺. |
| 77 | C₆H₁₀I• | Formation of phenyl cation [C₆H₅]⁺ after loss of all substituents. nih.gov |
Electroanalytical Techniques for Kinetic and Mechanistic Studies
Electroanalytical methods, particularly cyclic voltammetry, are instrumental in probing the kinetics and mechanisms of reactions involving electroactive species like aryl iodides. unl.edu These techniques are used to study electron transfer processes, such as the oxidative addition of this compound in organometallic reactions, which is a key step in many catalytic cycles. acs.org
Cyclic voltammetry (CV) is a versatile electrochemical technique used to measure the rate of chemical reactions that are coupled to electron transfer events. heteroletters.org In the context of this compound, CV can be employed to determine the rate constant for its oxidative addition to a low-valent metal complex (e.g., a Ni(I) or Pd(0) species).
The process typically follows an Electrochemical-Chemical (EC) mechanism. First, the metal complex is electrochemically reduced ('E'). This is followed by a chemical reaction ('C'), where the reduced metal center undergoes oxidative addition with the aryl iodide. The rate of this chemical step can be determined by analyzing the changes in the cyclic voltammogram (e.g., the ratio of peak currents) as the scan rate is varied. acs.org A faster consumption of the reduced metal species by the aryl iodide at a given scan rate indicates a higher rate constant for the oxidative addition reaction.
The experimental setup involves a three-electrode cell containing a solution of the metal catalyst, the aryl iodide, and a supporting electrolyte in an appropriate solvent. heteroletters.org By systematically varying the scan rate and observing the peak currents, a quantitative measure of the reaction kinetics can be obtained.
Table 3: Parameters in Cyclic Voltammetry for Kinetic Analysis
| Parameter | Symbol | Role in Measurement |
| Scan Rate | v | The rate at which the potential is swept. Varying it changes the timescale of the experiment. |
| Anodic Peak Current | iₚₐ | Current corresponding to the oxidation of the metal complex. |
| Cathodic Peak Current | iₚ꜀ | Current corresponding to the reduction of the metal complex. |
| Peak Current Ratio | iₚₐ/iₚ꜀ | Deviates from unity in an EC mechanism; its dependence on scan rate is used to find k. |
| Rate Constant | k | The kinetic parameter for the chemical step (oxidative addition) being measured. |
Structure-activity relationships (SAR) derived from electroanalytical data provide crucial insights into how a molecule's structure influences its reactivity. For aryl iodides, factors such as the electronic properties and steric bulk of the substituents significantly impact the rate of oxidative addition. libretexts.orgunl.edu
The substituents on the aromatic ring of this compound—a tert-butyl group and an ethyl group—are both electron-donating. Electron-donating groups increase the electron density on the aromatic ring and at the carbon-iodine bond. This generally accelerates the rate of oxidative addition to electron-deficient metal centers, as the aryl iodide becomes a better nucleophile. libretexts.org
However, the steric hindrance imposed by the bulky tert-butyl group and the ortho-ethyl group is also a critical factor. organic-chemistry.org These groups can sterically encumber the approach of the metal catalyst to the C-I bond, potentially slowing down the reaction rate compared to a less hindered aryl iodide. The final observed reactivity is therefore a balance between these activating electronic effects and deactivating steric effects. Electrochemical studies allow for the quantification of these competing influences, providing a clear picture of the molecule's reactivity profile in catalytic processes. acs.org
Computational Chemistry and Theoretical Modeling of 1 Tert Butyl 2 Ethyl 4 Iodobenzene
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, widely used to predict the properties of molecules with a favorable balance of accuracy and computational cost. For 1-tert-butyl-2-ethyl-4-iodobenzene (B6161990), DFT calculations can elucidate a range of properties from its electronic character to its reactivity in chemical transformations.
The electronic nature of a molecule is fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are critical in determining chemical reactivity. researchgate.netmasterorganicchemistry.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For this compound, DFT calculations can predict the energies and spatial distributions of these orbitals. The substituents on the benzene (B151609) ring have distinct electronic effects:
Tert-butyl and Ethyl Groups: As alkyl groups, they are electron-donating through an inductive effect, which tends to increase the electron density of the aromatic ring and raise the energy of the HOMO. This makes the molecule more susceptible to electrophilic attack.
Iodine Atom: As a halogen, iodine exerts a dual electronic effect. It is inductively electron-withdrawing, which would typically lower the energy of the orbitals. However, it can also donate electron density to the aromatic π-system through resonance. Its most significant feature is the ability to form a "σ-hole," a region of positive electrostatic potential on the outermost portion of the atom along the C-I bond axis, making it a halogen bond donor.
DFT calculations would likely show that the HOMO is primarily localized on the electron-rich aromatic ring, while the LUMO may have significant contributions from the antibonding σ* orbital of the C-I bond. The interplay of the electron-donating alkyl groups and the halogen determines the precise energy levels.
Table 1: Predicted Frontier Molecular Orbital Properties for this compound
| Property | Predicted Characteristic | Influence of Substituents |
| HOMO Energy | Relatively high | Raised by electron-donating tert-butyl and ethyl groups. |
| LUMO Energy | Moderately low | Lowered by the electronegativity of iodine and influenced by the C-I antibonding orbital. |
| HOMO-LUMO Gap | Moderate | The gap is narrowed by the raising of the HOMO by alkyl groups. |
| HOMO Distribution | Concentrated on the benzene ring π-system. | Increased density ortho and para to the alkyl groups. |
| LUMO Distribution | Significant character on the C-I σ* antibonding orbital. | Localized primarily around the iodine and the ipso-carbon atom. |
DFT is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the calculation of activation energies and the characterization of transition state structures. For this compound, several reaction pathways could be investigated. For instance, in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), the cleavage of the C-I bond is a critical step. DFT can be used to model the oxidative addition of the molecule to a palladium(0) catalyst.
The Molecular Electrostatic Potential (MESP) surface is a valuable tool for predicting the reactive behavior of a molecule by visualizing its charge distribution. researchgate.net The MESP maps the electrostatic potential onto the molecule's electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue).
For this compound, an MESP analysis would reveal:
Negative Potential: An area of negative potential located above and below the plane of the aromatic ring, associated with the π-electron cloud. The electron-donating alkyl groups would enhance the negative character of this region, making it attractive to electrophiles.
Positive Potential (σ-hole): A distinct region of positive electrostatic potential located on the iodine atom, opposite the C-I bond. This "σ-hole" is characteristic of heavier halogens and is a primary driver for halogen bonding interactions, where the iodine atom acts as an electrophilic center to attract nucleophiles or Lewis bases. researchgate.net
Neutral Regions: The hydrocarbon framework of the tert-butyl and ethyl groups would appear relatively neutral.
This analysis provides a clear, qualitative picture of where the molecule is most likely to interact with other reagents. researchgate.net
DFT calculations can go beyond qualitative descriptions to provide quantitative measures of substituent effects. The combination of tert-butyl, ethyl, and iodo groups presents a complex interplay of steric and electronic factors.
Electronic Effects: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial atomic charges on each atom, quantifying the electron-donating/-withdrawing properties of the substituents. This provides a detailed picture of the charge distribution within the molecule.
Steric Effects: The steric bulk of the tert-butyl and ethyl groups can be quantified using various calculated parameters. These metrics can be correlated with reaction rates or equilibrium constants to build a quantitative model of how steric hindrance affects reactivity. The ortho arrangement of the tert-butyl and ethyl groups creates a significant steric field on one side of the molecule, which would be expected to direct incoming reagents to the less hindered positions.
Molecular Dynamics Simulations (if applicable for solution-phase behavior or interactions)
While specific molecular dynamics (MD) simulations for this compound are not prominent in the literature, this technique is highly applicable for studying its behavior in a condensed phase, such as in a solvent. MD simulations model the movement of atoms and molecules over time based on classical mechanics, providing insights into dynamic processes.
Potential applications of MD for this molecule include:
Solvation Effects: Simulating the molecule in various solvents (e.g., ethanol, dimethylformamide) to understand how solvent molecules arrange around it and how this affects its conformation and reactivity.
Conformational Dynamics: The ethyl group has rotational freedom. MD simulations can explore the preferred conformations of this group and the energetic barriers between them, which can be important for its interaction with catalysts or other molecules.
Aggregation Behavior: Investigating the tendency of the molecule to self-associate in solution through weak intermolecular forces, such as van der Waals interactions or halogen bonding.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural properties of a series of compounds with their chemical reactivity or biological activity. nih.govnih.gov While no specific QSAR models for this compound are publicly documented, the framework is well-suited for predicting its reactivity.
A QSAR model for predicting, for example, the rate of a cross-coupling reaction involving substituted iodobenzenes would be developed as follows:
Dataset Collection: A set of iodobenzene (B50100) derivatives with varying substituents would be synthesized, and their reaction rates under specific conditions would be measured experimentally.
Descriptor Calculation: For each molecule in the series, including this compound, a range of molecular descriptors would be calculated using computational chemistry. These descriptors quantify various aspects of the molecular structure.
Model Building: Statistical methods are used to build a mathematical equation that links the descriptors (the independent variables) to the observed reactivity (the dependent variable).
Validation: The model's predictive power is rigorously tested to ensure it is robust and reliable. nih.gov
Once validated, such a model could predict the reactivity of new, untested iodobenzene compounds based solely on their calculated descriptors.
Table 2: Potential Molecular Descriptors for a QSAR Model of this compound
| Descriptor Class | Example Descriptors | Information Provided |
| Electronic | HOMO/LUMO Energies, Dipole Moment, Partial Atomic Charges | Quantifies electron-donating/withdrawing ability and polarity. |
| Steric | Molar Volume, Surface Area, Sterimol Parameters | Quantifies the size and shape of the molecule and its substituents. |
| Topological | Connectivity Indices, Wiener Index | Describes the branching and arrangement of atoms in the molecule. |
| Quantum-Chemical | Energy of the C-I bond, σ-hole intensity | Provides specific metrics related to the key reactive site. |
Predictive Models for Oxidative Addition
Oxidative addition is a fundamental step in many catalytic cycles, particularly in cross-coupling reactions where an aryl halide reacts with a low-valent transition metal center. rsc.org Computational models have become indispensable for predicting the feasibility and kinetics of these reactions. These models typically involve calculating the potential energy surface of the reaction pathway, identifying the transition state (TS), and determining the associated activation energy barrier (ΔG‡). nih.govacs.org
Density Functional Theory (DFT) calculations are a common approach to explore the oxidative addition of aryl halides. rsc.orgfrontiersin.org These studies can predict reaction energetics, including whether a reaction is thermodynamically favorable (exothermic) and the height of the kinetic barrier that determines the reaction rate. frontiersin.org For instance, DFT calculations have been used to explore the oxidative addition of various aryl C–F bonds to an Al(I) center and aryl halides to Ni(0) and Pd(0) centers, showing good agreement between calculated activation barriers and experimental reactivity. rsc.orgnih.govfrontiersin.org The predicted reactivity order for different substrates often correlates well with experimental findings. frontiersin.org
While specific predictive models for this compound are not prominently featured in the literature, models for similar substituted aryl halides demonstrate the principles that would govern its reactivity. The activation barrier for oxidative addition is sensitive to the electronic properties of the substituents on the aromatic ring. A computed Hammett plot for the oxidative addition to a Ni(0) center, for example, yielded a positive ρ value, indicating that electron-withdrawing groups accelerate the reaction by making the ipso-carbon more electrophilic. nih.govacs.org
Below is a table illustrating typical data generated from predictive models for the oxidative addition of various aryl halides, demonstrating the influence of substituents on activation free energies.
Table 1: Calculated Activation Free Energies for Oxidative Addition of Substituted Aryl Halides
This table showcases sample data from computational studies on related compounds to illustrate how predictive models quantify reactivity trends. The values represent the calculated free energy barrier (ΔG‡) for the oxidative addition step.
| Aryl Halide Substrate | Metal Center | Computational Method | Calculated ΔG‡ (kcal/mol) | Reference Finding |
|---|---|---|---|---|
| Aryl Bromide (generic) | (Triphosphine)Ni(0) | DFT | 23.4 | Agrees well with the experimental value of 21.9 kcal/mol. nih.gov |
| Fluorobenzene Isomer 4 | (NacNac)Al(I) | DFT (M06-2X) | 24.1 | Part of a study predicting reactivity order among different isomers. frontiersin.org |
| Fluorobenzene Isomer 7 | (NacNac)Al(I) | DFT (M06-2X) | 26.6 | Predicted to be less reactive than isomer 4 due to a higher energy barrier. frontiersin.org |
| Phenyl Bromide | Pd Nanoparticle Edge | DFT | Kinetically facile | Demonstrates that oxidative addition is favorable on nanoparticle surfaces, not just molecular complexes. rsc.org |
These models establish that the electronic and steric nature of substituents significantly modulates the energy landscape of the oxidative addition reaction.
Role of Substituents in Reactivity Trends
Electronic Effects: Substituents alter the electron density of the aromatic ring through inductive and resonance effects. stpeters.co.inlibretexts.org
Iodo Group: Like other halogens, the iodine atom is strongly electronegative and withdraws electron density from the benzene ring through the sigma bond (inductive effect). libretexts.org However, it possesses lone pairs of electrons that can be donated back into the pi-system of the ring (resonance effect). stpeters.co.in For halogens, the inductive withdrawal effect typically outweighs the resonance donation, making them deactivating groups in electrophilic aromatic substitution. lumenlearning.com In the context of oxidative addition, the electron-withdrawing nature of iodine enhances the electrophilicity of the carbon atom to which it is attached, while the C-I bond itself is the reaction site. Quantum calculations show that electron-withdrawing substituents on an iodobenzene ring can deepen the positive electrostatic potential (the σ-hole) on the iodine atom, which can influence interactions like halogen bonding. researchgate.netnih.gov
Ethyl and Tert-butyl Groups: Alkyl groups such as ethyl and tert-butyl are generally considered electron-donating groups. lumenlearning.com They push electron density into the ring through an inductive effect and hyperconjugation. This electron donation increases the nucleophilicity of the aromatic ring. lumenlearning.comlibretexts.org Computational studies on related systems show that the insertion of tert-butyl groups can raise the energy level of localized molecular orbitals due to hyperconjugation. nih.gov This increased electron density on the ring can influence the C-I bond, potentially making the carbon atom more electron-rich and affecting the rate of oxidative addition.
Steric Effects: Steric hindrance refers to the spatial arrangement of atoms and the physical bulk of the substituents, which can impede the approach of a reactant to the reaction center. researchgate.net
Tert-butyl Group: The tert-butyl group is exceptionally bulky. Its presence at the meta-position relative to the iodine atom in this compound exerts a significant steric influence. Computational modeling shows that tert-butyl substitution can increase the rigidity of a molecular backbone and restrict torsional twisting. ijisrt.com This steric bulk can shield adjacent positions and influence the preferred conformation of the molecule, thereby affecting the accessibility of the C-I bond to a metal catalyst.
Ethyl Group: The ethyl group, while less bulky than the tert-butyl group, still contributes to the steric profile of the molecule. Its position ortho to the iodine atom is particularly significant. It can sterically hinder the approach of a bulky catalyst to the C-I bond, potentially slowing the rate of oxidative addition compared to a less substituted iodobenzene. DFT studies combined with steric maps have successfully rationalized how substituents at the ortho-position can affect stereoselectivity and reaction rates by modifying ligand-monomer interactions. mdpi.com
Table 2: Summary of Substituent Effects in this compound
This table outlines the expected electronic and steric contributions of each substituent based on general principles from computational and physical-organic chemistry.
| Substituent | Position | Electronic Effect | Steric Effect | Anticipated Impact on Oxidative Addition |
|---|---|---|---|---|
| Iodo (-I) | 4 | Inductively withdrawing, resonance donating (net deactivating). lumenlearning.com Creates a polar C-I bond and a site for reaction. | Moderate | Provides the reactive site for oxidative addition. Its σ-hole is influenced by other substituents. researchgate.net |
| Ethyl (-CH₂CH₃) | 2 | Inductively donating, hyperconjugation (activating). lumenlearning.com | Moderate | Increases electron density on the ring; provides steric hindrance ortho to the C-I bond, potentially slowing the reaction. mdpi.com |
| Tert-butyl (-C(CH₃)₃) | 1 | Strongly inductively donating, hyperconjugation (activating). lumenlearning.comnih.gov | High | Increases electron density on the ring; exerts significant steric influence on the overall molecular shape and catalyst accessibility. ijisrt.com |
Limited Research Data Available for this compound
Despite extensive searches of scientific literature and chemical databases, there is a significant lack of specific research and application data for the chemical compound this compound. While its existence is documented, detailed studies on its strategic role in complex chemical synthesis and materials science, as requested, are not publicly available.
Information is more readily available for the related compound, 1-tert-butyl-4-iodobenzene . This structural analog serves as a valuable intermediate in the synthesis of a variety of organic compounds. chemimpex.com It is particularly useful as a building block for creating functionalized aromatic compounds due to the reactivity of the iodine atom, which can be readily substituted in cross-coupling reactions. chemimpex.comchemicalbook.com
For instance, 1-tert-butyl-4-iodobenzene is known to participate in reactions such as the Heck reaction. sigmaaldrich.com This palladium-catalyzed carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures. The tert-butyl group in these molecules provides steric bulk, which can influence the regioselectivity of reactions and enhance the stability of the resulting products.
In the realm of materials science, analogs like 1-tert-butyl-4-iodobenzene are used in the production of advanced materials, including certain polymers and resins. chemimpex.com The incorporation of such substituted aromatic rings can enhance properties like thermal stability and chemical resistance in the final material. chemimpex.com
A synthetic route has been described for a similar compound, 4-tert-butyl-2-ethoxy-1-iodobenzene . chemicalbook.com The synthesis starts from 3-tert-butylphenol, which undergoes iodination followed by etherification with ethyl iodide. chemicalbook.com This multi-step process highlights the methods used to create such substituted benzene rings, which can then, in principle, be used as precursors for more complex structures.
While the integration of iodinated aromatic compounds into conjugated systems for electronic applications is an active area of research, specific studies detailing the use of this compound in this context could not be found. Conjugated polymers, which are organic macromolecules with alternating single and double bonds, often exhibit interesting electronic and photophysical properties. nih.gov The functionalization of these polymers with specific side groups can be used to tune their properties for applications in sensors, solar cells, and light-emitting diodes.
Due to the limited specific data for this compound, a detailed article focusing solely on this compound as per the provided outline cannot be generated at this time. Further research would be required to elucidate its specific synthetic utility and applications in materials science.
Strategic Role in Complex Chemical Synthesis and Materials Science
Intermediate for Specific Chemical Targets
1-Tert-butyl-2-ethyl-4-iodobenzene (B6161990) is a strategically important substituted aromatic halide that serves as a versatile building block in organic synthesis. The presence of a reactive carbon-iodine bond, along with a specific arrangement of sterically bulky tert-butyl and smaller ethyl groups, allows for its use as a key intermediate in the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure enables chemists to introduce a precisely substituted phenyl ring into larger molecular frameworks.
Synthesis of 1,3,4-Oxadiazoles via One-Pot Synthesis-Functionalization
The 1,3,4-oxadiazole (B1194373) ring is a significant heterocyclic motif found in many compounds with a wide range of biological activities. Efficiently synthesizing substituted versions of this heterocycle is a key goal for medicinal chemists. One-pot synthesis procedures are highly valued as they reduce reaction time, cost, and waste by combining multiple steps into a single operation.
In this context, this compound can serve as a precursor to one of the components needed for oxadiazole synthesis. A common and robust method for forming the 1,3,4-oxadiazole ring involves the cyclodehydration of N,N'-diacylhydrazines or the reaction of an acid hydrazide with a carboxylic acid (or its derivative) using a dehydrating agent like phosphorus oxychloride. nih.govnih.gov
A one-pot strategy utilizing this compound would typically involve its conversion into a more functionalized derivative in situ. For example, the iodobenzene (B50100) could first undergo a palladium-catalyzed carbonylation reaction to form methyl 4-tert-butyl-2-ethoxy-benzoate. chemicalbook.com This benzoate (B1203000) could then react with hydrazine (B178648) to form the corresponding acid hydrazide. Without isolating the intermediate, a second acylating agent could be added, followed by a cyclizing agent, to yield a 2,5-disubstituted 1,3,4-oxadiazole containing the 1-tert-butyl-2-ethylphenyl moiety. This type of one-pot process, which combines functionalization and cyclization, represents an efficient pathway to novel and complex oxadiazole derivatives.
Precursor for Other Aromatic Heterocycles or Natural Product Cores
The carbon-iodine bond in this compound is its most reactive feature, making it an excellent substrate for palladium-catalyzed cross-coupling reactions. nih.gov These reactions are among the most powerful tools in modern organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net
Suzuki-Miyaura Coupling: This reaction allows for the coupling of the aryl iodide with an organoboron compound (like a boronic acid or ester). This would attach a new aryl or heteroaryl group at the position of the iodine, leading to complex biaryl structures.
Sonogashira Coupling: By reacting this compound with a terminal alkyne, a C(sp²)-C(sp) bond is formed. The resulting substituted alkyne is a highly versatile functional group that can be further transformed into various heterocycles, such as indoles or quinolines.
Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl iodide with an alkene, yielding a substituted alkene. sigmaaldrich.com
While there are no prominent examples in the literature of this compound being used in the total synthesis of a specific named natural product, it represents the type of highly substituted building block essential for such endeavors. nih.gov The synthesis of complex molecules, including natural product cores and pharmaceuticals, often relies on the stepwise assembly of smaller, functionalized fragments. For instance, a closely related compound, an iodo-ethyl-phenyl derivative, is used as a key intermediate to synthesize a complex substituted indole, demonstrating the utility of this structural motif in creating advanced heterocyclic systems. nih.gov The unique substitution pattern of this compound makes it a valuable precursor for creating sterically hindered and electronically tuned aromatic compounds that are cores of new materials or potential drug candidates.
Q & A
Q. How to design a kinetic study for iodine displacement reactions in this compound?
- Methodological Answer : Use pseudo-first-order conditions with excess nucleophile (e.g., NaN₃). Monitor reaction progress via in situ IR (C-I bond disappearance at 600 cm⁻¹) or HPLC. Fit data to the Eyring equation to extract activation parameters (ΔH‡, ΔS‡). Compare with computational transition-state models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
